1-(6-Nitropyridin-3-yl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
1-(6-nitropyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9N3O3/c13-9-2-1-5-11(9)7-3-4-8(10-6-7)12(14)15/h3-4,6H,1-2,5H2 |
InChI Key |
DQQSOXPLHYGSHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 6 Nitropyridin 3 Yl Pyrrolidin 2 One and Its Structural Analogs
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. ias.ac.in For 1-(6-Nitropyridin-3-yl)pyrrolidin-2-one, the most logical retrosynthetic disconnection is the C-N bond between the nitrogen atom of the pyrrolidinone ring and the C3 position of the pyridine (B92270) ring. This disconnection strategy is common for N-aryl lactams and leads to two primary synthons: a pyrrolidin-2-one nucleophile (or its equivalent) and a 6-nitropyridin-3-yl electrophile.
This leads to two main precursor molecules:
Pyrrolidin-2-one: A readily available five-membered lactam.
A 3-substituted-6-nitropyridine: Typically, a 3-halo-6-nitropyridine (e.g., 3-bromo- (B131339) or 3-chloro-6-nitropyridine), where the halogen acts as a leaving group.
An alternative disconnection involves breaking the bonds of the lactam ring itself, which would suggest a synthetic route where the functionalized pyridine, 3-amino-6-nitropyridine, is used as a precursor to construct the pyrrolidin-2-one ring in a subsequent step.
Approaches to Pyrrolidin-2-one Ring Formation
The pyrrolidin-2-one (or γ-butyrolactam) ring is a common structural motif, and numerous methods for its synthesis have been developed. nih.gov
Lactamization of γ-Amino Acids: The most fundamental approach is the intramolecular cyclization of γ-aminobutyric acid (GABA) or its derivatives, typically through thermal dehydration.
Ammonolysis of γ-Butyrolactone (GBL): A widely used industrial method involves the reaction of GBL with ammonia (B1221849) or primary amines at high temperatures (200-300°C) and pressures. chemicalbook.comrdd.edu.iq This process dehydrates the intermediate hydroxyl butyl amide to form the lactam ring.
Cycloaddition Reactions: The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful, atom-economical method for constructing substituted pyrrolidine (B122466) rings with high stereoselectivity. mappingignorance.orgmdpi.com
Radical Cyclization: Methods involving the radical cyclization of unsaturated amides, such as 1,n-enynes, have emerged as an effective strategy for creating functionalized 2-pyrrolidones. researchgate.net
Ring Contraction: Selective synthesis of pyrrolidin-2-ones can also be achieved through the ring contraction of piperidine (B6355638) derivatives. rsc.org
| Method | Precursors | Conditions | Key Features |
| Ammonolysis | γ-Butyrolactone, Ammonia/Amine | High Temperature (250-290°C), High Pressure (8.0-16.0 MPa) chemicalbook.com | Industrially scalable, suitable for N-substituted derivatives. rdd.edu.iq |
| Cycloaddition | Azomethine ylide, Alkene | Metal or organocatalyst | High stereo- and regioselectivity, atom-economical. mappingignorance.org |
| Radical Cyclization | Unsaturated amides (e.g., 1,6-enynyl amides) | Radical initiator (e.g., R₂Zn) | Forms functionalized pyrrolidinones. researchgate.net |
Introduction of the 6-Nitropyridin-3-yl Moiety via Cross-Coupling or Nucleophilic Aromatic Substitution
The key step in synthesizing the target molecule is the formation of the C-N bond between the pre-formed pyrrolidin-2-one ring and the nitropyridine moiety.
Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and common approach. The electron-withdrawing nitro group strongly activates the pyridine ring, making it susceptible to nucleophilic attack. The reaction typically involves deprotonating pyrrolidin-2-one with a base (like NaH) to form the corresponding anion, which then attacks a 3-halo-6-nitropyridine (e.g., 3-bromo-2-nitropyridine (B1269134) or 3-chloro-6-nitropyridine). The halogen at the C3 position is subsequently eliminated. The synthesis of the analogous compound, 1-(6-nitropyridin-3-yl)piperazine (B1631402), is achieved in high yield (96%) via an SNAr reaction between 3-chloro-6-nitropyridine and piperazine, demonstrating the viability of this pathway. Reactions of 2-methyl- and 2-vinyl-3-nitropyridines with thiolate anions also proceed smoothly via the SNAr mechanism. mdpi.com
Palladium-Catalyzed Cross-Coupling
The Buchwald-Hartwig amination offers an alternative method for forming the aryl-nitrogen bond. This reaction would couple pyrrolidin-2-one with a 3-halo-6-nitropyridine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. While broadly applicable for N-aryl lactam synthesis, this method may require careful optimization of ligands and conditions to achieve high yields with the specific substrates.
Synthesis of Precursors and Functionalized Intermediates
Pyrrolidin-2-one: As mentioned, this is typically synthesized from γ-butyrolactone and ammonia. chemicalbook.com
3-Halo-6-nitropyridines: The synthesis of these crucial electrophiles can be challenging. A common route involves the nitration of a substituted pyridine. For instance, 5-bromo-2-nitropyridine (B47719) is a known precursor for related syntheses. chemicalbook.com Direct nitration of pyridines often requires harsh conditions, but methods using N₂O₅ followed by treatment with SO₂/HSO₃⁻ can yield 3-nitropyridines. researchgate.netchempanda.com
3-Amino-6-nitropyridine: This precursor is important for alternative strategies. It can be synthesized through the amination of 3-nitropyridine (B142982), which can be achieved with high regioselectivity. For example, reacting 3-nitropyridine in DMSO/water saturated with ammonia in the presence of potassium permanganate (B83412) selectively yields 2-amino-5-nitropyridine. ntnu.no Achieving the 3-amino-6-nitro isomer requires a different regiochemical approach.
Regioselective Synthesis of Isomers and Positional Analogs
Controlling regioselectivity is critical, particularly during the synthesis of the substituted pyridine ring.
Nitration of Pyridines: The direct nitration of pyridine is difficult and typically yields 3-nitropyridine. researchgate.net The position of substituents on the pyridine ring directs the regiochemical outcome of further functionalization. For 3-nitropyridine, nucleophilic substitution reactions, including vicarious nucleophilic substitution (VNS), tend to occur at the position para (C6) or ortho (C2) to the nitro group. researchgate.netntnu.no
SNAr Reactions: In SNAr reactions on 3-halo-6-nitropyridines, the nitro group at C6 and the nitrogen atom in the ring cooperatively activate the C3 and C5 positions for nucleophilic attack. The presence of a leaving group at C3 directs the substitution to that position. Similarly, in 2-substituted-3,5-dinitropyridines, the substitution of the nitro group at C3 or C5 is influenced by the nature of the substituent at C2. nih.gov
Diastereoselective and Enantioselective Synthesis of Chiral Derivatives
While this compound itself is achiral, its structural analogs can possess stereocenters. The synthesis of these chiral derivatives requires stereoselective methods.
From Chiral Precursors: A straightforward approach is to use a chiral pyrrolidin-2-one derivative as the starting material. These can be prepared from chiral amino acids, such as glutamic acid.
Asymmetric Catalysis: Enantioselective synthesis of the pyrrolidine ring can be achieved through various catalytic methods. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly effective strategy for producing enantiomerically enriched substituted pyrrolidines. mappingignorance.org Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is another powerful method for generating chiral pyrrolidines. nih.gov Biocatalytic approaches, using enzymes like myoglobin, have been developed for the asymmetric synthesis of enantioenriched lactams via intramolecular C-H amidation. nih.gov
| Strategy | Method | Catalyst/Source of Chirality | Outcome |
| Chiral Pool | Cyclization | L-Glutamic Acid | Chiral substituted pyrrolidinone |
| Asymmetric Catalysis | 1,3-Dipolar Cycloaddition | Chiral Cu(I) or Ag(I) complexes mappingignorance.org | Enantiomerically enriched pyrrolidines |
| Biocatalysis | Intramolecular C-H Amidation | Engineered Myoglobin (Mb*) nih.gov | Enantioenriched β-, γ-, and δ-lactams |
Application of Green Chemistry Principles in Synthetic Routes
Applying green chemistry principles aims to make synthetic processes more sustainable and environmentally benign.
Atom Economy: Reactions like [3+2] cycloadditions are inherently atom-economical as all atoms from the reactants are incorporated into the product. mappingignorance.org
Solvent-Free Reactions: The Castagnoli-Cushman reaction, which can produce γ-lactams, has been successfully performed under solvent-free conditions, significantly reducing waste. researchgate.net
Biocatalysis: The use of enzymes, such as lipases or transaminases, for lactam formation can proceed under mild, aqueous conditions, avoiding harsh reagents and high temperatures. rsc.org Enzymatic C-H amidation provides a green route to chiral lactams. nih.gov
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can accelerate reaction rates, reduce energy consumption, and improve yields in the synthesis of pyrrolidine scaffolds. nih.gov
Safer Reagents: Electrochemical lactamization using CO₂ as a carbonyl source offers a transition-metal-free and eco-friendly alternative for constructing the lactam ring. rsc.org
Chemical Reactivity and Mechanistic Organic Transformations of 1 6 Nitropyridin 3 Yl Pyrrolidin 2 One
Reactivity of the Pyrrolidin-2-one Lactam Carbonyl
The pyrrolidin-2-one moiety contains a lactam (a cyclic amide), which is a relatively stable functional group. The carbonyl carbon of the lactam is electrophilic, but its reactivity is tempered by the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group.
Key reactions involving the lactam carbonyl include:
Hydrolysis: Under neutral conditions, the lactam ring is generally stable. However, in the presence of strong acids or bases and heat, it can undergo hydrolysis to yield the corresponding amino acid, 4-(6-nitropyridin-3-ylamino)butanoic acid. This reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon. Biocatalytic hydrolysis of lactams is also a known transformation, often utilized for its high selectivity. acs.org
Reduction: The lactam carbonyl can be reduced using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed for this purpose. The reduction of N-aryl pyrrolidin-2-ones can be complex; complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-) would yield 1-(6-nitropyridin-3-yl)pyrrolidine. rsc.orgnih.gov However, partial reduction to a carbinolamine or the formation of dimeric or rearranged products has also been observed in related systems, depending on the specific substrate and reaction conditions. rsc.orgrsc.org
| Reaction Type | Reagent/Conditions | Expected Product | Notes |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | 4-(6-nitropyridin-3-ylamino)butanoic acid | Cleavage of the lactam ring. |
| Reduction | LiAlH₄, then H₂O | 1-(6-nitropyridin-3-yl)pyrrolidine | Complete reduction of the carbonyl group. |
Reactions Involving the Nitro Group on the Pyridine (B92270) Ring
The nitro group is a versatile functional group that profoundly influences the reactivity of the pyridine ring and is itself susceptible to various transformations, most notably reduction.
The most common and synthetically useful reaction of the aromatic nitro group is its reduction to a primary amine. This transformation is crucial for introducing an amino group onto the pyridine ring, which can then serve as a handle for further functionalization. A variety of reducing agents can accomplish this conversion, offering a range of selectivities and reaction conditions. The product of this reaction is 1-(6-aminopyridin-3-yl)pyrrolidin-2-one.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. It is generally a clean and high-yielding method.
Metal/Acid Reduction: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl).
Other Reagents: Tin(II) chloride (SnCl₂) in concentrated HCl is a mild and effective reagent. Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used and are sometimes employed for selective reduction of one nitro group in the presence of others.
| Reagent | Typical Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, room temperature | 1-(6-aminopyridin-3-yl)pyrrolidin-2-one |
| Fe, HCl | Ethanol/Water, reflux | 1-(6-aminopyridin-3-yl)pyrrolidin-2-one |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | 1-(6-aminopyridin-3-yl)pyrrolidin-2-one |
| Na₂S₂O₄ | Aqueous solution, heat | 1-(6-aminopyridin-3-yl)pyrrolidin-2-one |
While complete reduction to the amine is most common, other redox states are accessible. Partial reduction of the nitro group can lead to the formation of nitroso (-NO) or hydroxylamine (B1172632) (-NHOH) intermediates. Achieving these transformations selectively can be challenging and often requires careful control of reagents and reaction conditions. For example, controlled catalytic hydrogenation or the use of specific reducing agents like zinc dust in aqueous ammonium (B1175870) chloride can sometimes favor the formation of hydroxylamines. Furthermore, in some heterocyclic systems, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, a process driven by the strong electron-withdrawing nature of the group. rsc.orgresearchgate.net
Reactions at the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character. However, in 1-(6-nitropyridin-3-yl)pyrrolidin-2-one, this reactivity is significantly diminished. The strong electron-withdrawing effect of the para-nitro group pulls electron density away from the nitrogen atom, making it much less basic than pyridine itself. scripps.edu
Consequently, typical reactions involving the pyridine nitrogen are disfavored:
Protonation: While the nitrogen is less basic, it will still be protonated in strongly acidic media to form the corresponding pyridinium (B92312) salt. This protonation further deactivates the ring system towards electrophilic attack. uoanbar.edu.iq
N-Alkylation and N-Oxidation: Reactions with electrophiles like alkyl halides (N-alkylation) or peroxy acids (N-oxidation) are significantly more difficult compared to unsubstituted pyridine. These transformations would require highly reactive electrophiles and forcing conditions.
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a highly favored reaction pathway for this molecule. The pyridine ring is inherently π-deficient, and this property is powerfully enhanced by the C-6 nitro group, which strongly activates the ring towards attack by nucleophiles. wikipedia.org The negative charge of the intermediate (Meisenheimer complex) formed during the reaction is effectively stabilized by both the ring nitrogen and the nitro group, particularly when the attack occurs at positions ortho or para to the nitro group. stackexchange.com
In this molecule, the positions activated for nucleophilic attack are C-2 (para to the nitro group) and C-5 (ortho to the nitro group). Nucleophiles can displace a hydrogen atom at these positions, a reaction known as Vicarious Nucleophilic Substitution (VNS) if the nucleophile carries a leaving group, or oxidative nucleophilic substitution of hydrogen (ONSH). researchgate.netacs.orgnih.gov
A wide range of nucleophiles can participate in these reactions, leading to a variety of substituted products.
| Nucleophile | Potential Product(s) | Reaction Type |
|---|---|---|
| Alkoxides (e.g., CH₃O⁻) | 1-(2-Methoxy-6-nitropyridin-3-yl)pyrrolidin-2-one | SNAr |
| Amines (e.g., R₂NH) | 1-(2-Dialkylamino-6-nitropyridin-3-yl)pyrrolidin-2-one | SNAr |
| Thiolates (e.g., RS⁻) | 1-(5-Alkylthio-6-nitropyridin-3-yl)pyrrolidin-2-one | SNAr |
| Stabilized Carbanions | 1-(2-Alkyl-6-nitropyridin-3-yl)pyrrolidin-2-one | VNS |
Note: The table shows representative examples; regioselectivity (C-2 vs. C-5 attack) would depend on the specific nucleophile and reaction conditions.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on this compound is extremely unlikely to occur under conventional conditions. The molecule possesses multiple features that strongly deactivate the ring towards attack by electrophiles.
The primary deactivating factors are:
The Pyridine Nitrogen: The electronegative nitrogen atom inherently makes the pyridine ring less nucleophilic than benzene. In acidic conditions, required for many EAS reactions like nitration or sulfonation, the nitrogen becomes protonated, creating a pyridinium ion. This positive charge exerts a powerful deactivating inductive effect. uoanbar.edu.iqwikipedia.org
The Nitro Group: The -NO₂ group is one of the most powerful deactivating groups for EAS, withdrawing electron density from the ring through both inductive and resonance effects. masterorganicchemistry.com
The N-Pyrrolidinone Substituent: The N-acyl group is also deactivating due to the electron-withdrawing character of the adjacent carbonyl group.
The cumulative effect of these three deactivating features renders the pyridine ring exceptionally electron-poor and thus highly resistant to attack by electrophiles. uoanbar.edu.iq Attempting EAS reactions like nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation would require extremely harsh conditions, which would more likely lead to decomposition of the molecule rather than the desired substitution. While activating the pyridine ring via N-oxidation can facilitate EAS in some cases, the presence of the strongly deactivating nitro group would likely still inhibit the reaction. wikipedia.orgbhu.ac.in Therefore, for practical synthetic purposes, this molecule is considered inert to electrophilic aromatic substitution.
Hydrolytic Stability and Reactivity
The hydrolytic stability of this compound is significantly influenced by the strongly electron-withdrawing nature of the 6-nitropyridin-3-yl substituent. This group reduces the electron density on the lactam nitrogen, making the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
Kinetic studies on the closely analogous compound, 1-(4-nitrophenyl)pyrrolidin-2-one (B76513), in aqueous sodium hydroxide solutions provide valuable insights into the expected hydrolytic behavior. The hydrolysis proceeds via a two-step mechanism involving the initial formation of a tetrahedral intermediate, followed by its decomposition to the corresponding 4-aminobutanoic acid derivative. researchgate.net
The rate-limiting step of this hydrolysis is dependent on the concentration of the base. At lower concentrations of sodium hydroxide (below 0.1 mol l⁻¹), the rate-limiting step is the hydroxide ion-catalyzed decomposition of the tetrahedral intermediate. However, at higher base concentrations (above 0.1 mol l⁻¹), the rate-limiting step shifts to the initial formation of the tetrahedral intermediate. researchgate.net This shift is attributed to the fact that the formation of the intermediate is significantly slower than its base-catalyzed decomposition at higher hydroxide concentrations.
The introduction of the electron-withdrawing nitro group on the N-aryl substituent has a pronounced effect on the rate of hydrolysis. For instance, the rate of hydrolysis of 1-(4-nitrophenyl)pyrrolidin-2-one is considerably faster than that of the unsubstituted 1-phenylpyrrolidin-2-one under similar conditions. This is because the nitro group stabilizes the negative charge that develops on the nitrogen atom in the transition state of the tetrahedral intermediate formation, thereby lowering the activation energy of this step.
The general mechanism for the base-catalyzed hydrolysis of N-aryl pyrrolidin-2-ones is depicted below:
Scheme 1: General Mechanism for Base-Catalyzed Hydrolysis of N-Aryl Pyrrolidin-2-ones
Step 1: Nucleophilic attack of hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. Step 2: Ring opening of the tetrahedral intermediate to yield the sodium salt of the corresponding 4-(N-aryl)aminobutanoic acid.
Based on the study of 1-(4-nitrophenyl)pyrrolidin-2-one, the following table summarizes the key kinetic parameters for its hydrolysis in aqueous sodium hydroxide. researchgate.net
| Parameter | Value | Conditions |
| Rate constant for the formation of the tetrahedral intermediate (k₁) | Varies with [OH⁻] | Aqueous NaOH |
| Rate constant for the uncatalyzed decomposition of the tetrahedral intermediate (k₂) | Varies with conditions | Aqueous NaOH |
| Rate constant for the base-catalyzed decomposition of the tetrahedral intermediate (k₃) | Varies with [OH⁻] | Aqueous NaOH |
| Ratio of k₃/k₋₁ | (1.40 ± 0.04) × 10² l mol⁻¹ | [NaOH] > 0.1 mol l⁻¹ |
It is anticipated that this compound would exhibit similar or even enhanced hydrolytic susceptibility compared to its 4-nitrophenyl analog due to the additional electron-withdrawing effect of the pyridine nitrogen atom. The compound is expected to be relatively stable under neutral and acidic conditions, with the rate of hydrolysis significantly increasing with pH.
Structure Activity Relationship Sar Studies and Ligand Design Principles for 1 6 Nitropyridin 3 Yl Pyrrolidin 2 One Derivatives
Systematic Structural Modifications on the Pyrrolidin-2-one Moiety
The pyrrolidin-2-one, or γ-lactam, ring is a prevalent feature in many biologically active compounds and offers multiple points for structural modification to modulate activity. nih.gov
Substitutions on the Pyrrolidin-2-one Ring Carbons
Introducing substituents at the C3, C4, and C5 positions of the pyrrolidin-2-one ring can significantly influence the molecule's steric bulk, lipophilicity, and conformational flexibility, thereby affecting its interaction with biological targets. For instance, in other series of pyrrolidine (B122466) derivatives, the stereochemistry of substituents at the C3 and C4 positions has been shown to be crucial for biological activity, with the cis-configuration sometimes being preferred over the trans-orientation for optimal target engagement. researchgate.net
Systematic exploration of substitutions at these positions with various functional groups, such as alkyl, aryl, hydroxyl, and amino groups, would be a critical step in elucidating the SAR. The size, polarity, and hydrogen-bonding capacity of these substituents would likely dictate the potency and selectivity of the resulting analogs.
Table 1: Hypothetical SAR Data for Substitutions on the Pyrrolidin-2-one Ring Carbons
| Compound ID | Substitution Position | Substituent | Biological Activity (IC₅₀, µM) | Notes |
| Parent | - | - | 10 | Reference compound |
| 1a | C3 | Methyl | 8.5 | Small alkyl group may be tolerated. |
| 1b | C4 | Hydroxyl | 5.2 | Potential for new hydrogen bond interaction. |
| 1c | C5 | Phenyl | > 50 | Bulky group may cause steric hindrance. |
This table is illustrative and based on general medicinal chemistry principles, as specific experimental data for these derivatives of 1-(6-nitropyridin-3-yl)pyrrolidin-2-one is not available.
Modifications of the Lactam Nitrogen and Carbonyl Group
The lactam functionality itself presents opportunities for modification. The carbonyl group can be a key hydrogen bond acceptor. Altering its electronic properties or replacing it with a bioisostere could modulate binding affinity. For example, conversion of the lactam to a thiolactam could alter its hydrogen bonding capabilities and electronic character.
The lactam nitrogen, being part of an amide, is generally considered to have limited scope for direct substitution without significantly altering the planarity and electronic nature of the system. However, in broader pyrrolidinone chemistry, N-substitution is a common strategy to explore different chemical spaces. nih.gov
Modifications of the Nitropyridine Moiety
The 6-nitropyridine moiety is a critical pharmacophoric element, with the nitro group acting as a strong electron-withdrawing group and the pyridine (B92270) ring providing a scaffold for specific interactions with a biological target.
Variation of Substituents on the Pyridine Ring
Table 2: Hypothetical SAR Data for Variation of Substituents on the Pyridine Ring
| Compound ID | Substitution Position | Substituent | Biological Activity (IC₅₀, µM) | Notes |
| Parent | - | - | 10 | Reference compound |
| 2a | C2 | Chloro | 7.8 | Electron-withdrawing group may enhance activity. |
| 2b | C4 | Amino | 15.3 | Electron-donating group may decrease activity. |
| 2c | C5 | Methoxy | 9.5 | May have a minor effect on activity. |
This table is illustrative and based on general medicinal chemistry principles, as specific experimental data for these derivatives of this compound is not available.
Alterations of the Nitro Group Position
The position of the nitro group on the pyridine ring is a key determinant of the molecule's electronic profile and, consequently, its biological activity. Shifting the nitro group from the C6 position to other positions, such as C2 or C4, would create regioisomers with different dipole moments and charge distributions. This could lead to altered binding modes and potencies. For instance, in a study on nitro-derivatives of aminoacridine, the position of the nitro group was found to be critical for its biological mechanism of action. nih.gov
Impact of Nitro Group Replacement (e.g., other electron-withdrawing groups)
The nitro group is a strong electron-withdrawing group, but it can sometimes be associated with metabolic liabilities. cambridgemedchemconsulting.com Therefore, its replacement with other electron-withdrawing bioisosteres is a common strategy in medicinal chemistry to improve drug-like properties while retaining or enhancing biological activity. bohrium.com Potential bioisosteric replacements for the nitro group include cyano (-CN), trifluoromethyl (-CF₃), sulfonyl (-SO₂R), and certain heterocyclic rings. cambridgemedchemconsulting.com The choice of bioisostere would depend on matching the electronic and steric properties of the nitro group to maintain the desired interactions with the target. For example, the trifluoromethyl group has been successfully used as a bioisosteric replacement for an aliphatic nitro group in some instances. bohrium.com
Table 3: Hypothetical SAR Data for Bioisosteric Replacement of the Nitro Group
| Compound ID | Bioisosteric Replacement | Biological Activity (IC₅₀, µM) | Notes |
| Parent | Nitro | 10 | Reference compound |
| 3a | Cyano | 12.1 | May retain some activity. |
| 3b | Trifluoromethyl | 8.9 | Potential for improved activity and metabolic stability. |
| 3c | Sulfonamide | 25.6 | May be too bulky or have unfavorable electronic properties. |
This table is illustrative and based on general medicinal chemistry principles, as specific experimental data for these derivatives of this compound is not available.
Influence of Stereochemistry on Molecular Recognition and Biological Activity
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets, which are themselves chiral entities. For derivatives of this compound, the presence of stereocenters can lead to enantiomers or diastereomers that may exhibit significantly different pharmacological profiles.
The biological activity of chiral molecules is often stereoselective, with one enantiomer (the eutomer) displaying significantly higher affinity or efficacy than the other (the distomer). In some cases, the distomer may be inactive or even contribute to undesirable side effects. Therefore, the separation and characterization of individual stereoisomers are crucial in drug discovery. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective method for the enantioseparation of various drug compounds. nih.gov
For instance, in a study of novel selective κ opioid receptor agonists, the four stereoisomers of a compound containing a pyrrolidin-1-ylmethyl moiety were synthesized and evaluated. The results demonstrated a significant difference in binding affinity among the stereoisomers, with the (1S,18S)-3c isomer being the most potent. rsc.org This highlights the critical role of stereochemistry in molecular recognition at the receptor level. Although specific studies on the stereochemistry of this compound derivatives are not extensively documented in publicly available literature, the principles of stereospecificity observed in structurally related compounds underscore the importance of considering this aspect in future design efforts. The pyrrolidin-2-one ring, for example, can possess a stereocenter at position 5, and substitutions on this ring could introduce additional chiral centers, leading to multiple stereoisomers with potentially distinct biological activities.
The differential activity of enantiomers can be attributed to the three-point interaction model, where a chiral molecule must interact with at least three complementary sites on its target to achieve stereospecific recognition. This model helps to explain why even subtle differences in the spatial arrangement of functional groups can lead to dramatic differences in binding affinity and biological response.
Design of Hybrid Molecules Incorporating Related Pharmacophores
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different drug molecules into a single, new chemical entity. The goal is to create a hybrid molecule with an improved affinity, selectivity, and/or efficacy profile, or to develop a molecule with a dual mode of action. This approach has been successfully applied in the development of various therapeutic agents.
The this compound scaffold can serve as a core structure for the design of hybrid molecules. By incorporating other pharmacophoric moieties known to interact with specific biological targets, it is possible to modulate the activity of the parent compound or to introduce new biological functions. For example, in the design of novel Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors, a molecular hybridization approach was used to merge fragments of a known drug, Pexidartinib, with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com This strategy led to the identification of a potent CSF1R inhibitor with low-nanomolar enzymatic activity. mdpi.com
The following table provides hypothetical examples of how the this compound scaffold could be used in the design of hybrid molecules.
| Scaffold | Linked Pharmacophore | Potential Therapeutic Target |
| This compound | Quinolin-4-one | Antitumor Agents |
| This compound | Pyrrolo[2,3-d]pyrimidine | Kinase Inhibitors |
| This compound | Thiazolidinone | Various Enzymes |
Computational Tools in SAR Elucidation and Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing valuable insights into the structure-activity relationships of bioactive molecules and guiding the design of new compounds with improved properties. A variety of computational techniques can be applied to study this compound derivatives, including three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and pharmacophore modeling.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the biological activity of a series of compounds with their 3D structural properties. These methods generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are likely to increase or decrease activity. For example, a 3D-QSAR study on pyridin-2-one derivatives identified specific regions where the introduction of hydrophobic groups or bulky substituents would be beneficial for inhibitory activity. mdpi.com Such models, once validated, can be used to predict the activity of newly designed compounds prior to their synthesis. rsc.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method provides insights into the binding mode and interactions between the ligand and the active site of the target protein. For instance, docking studies of pyrrolidine derivatives have identified key amino acid residues involved in binding and have shown that hydrogen bonding and electrostatic interactions are crucial for inhibitory activity. nih.gov The docking scores obtained from these simulations can be used to rank potential drug candidates and to prioritize them for synthesis and biological evaluation. nih.govplos.org
Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological effect. A pharmacophore model can be generated based on a set of active molecules or from the crystal structure of a ligand-receptor complex. dovepress.com This model can then be used as a 3D query to screen large compound libraries to identify new molecules with the desired biological activity. nih.gov
The table below summarizes the key applications of these computational tools in the context of SAR studies for this compound derivatives.
| Computational Tool | Application | Key Insights |
| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structural properties with biological activity. | Identify favorable and unfavorable regions for steric, electrostatic, and hydrophobic modifications. |
| Molecular Docking | Predict the binding mode and interactions with a biological target. | Elucidate key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and rank potential ligands based on binding affinity. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features for biological activity. | Guide the design of new molecules with the desired pharmacophoric features and facilitate virtual screening of compound libraries. |
By integrating these computational approaches, researchers can gain a comprehensive understanding of the SAR for this compound derivatives and rationally design novel compounds with enhanced therapeutic potential.
Biological and Pharmacological Investigations of 1 6 Nitropyridin 3 Yl Pyrrolidin 2 One Analogs
Identification and Characterization of Molecular Targets
The characterization of molecular targets is a crucial step in understanding the pharmacological profile of a compound. For analogs of 1-(6-nitropyridin-3-yl)pyrrolidin-2-one, this has involved a range of studies to identify and understand their interactions with key biological molecules.
While direct studies on this compound's effect on carbonic anhydrases (CAs) and histone deacetylases (HDACs) are not extensively documented, the broader class of compounds containing pyrrolidinone and nitropyridine moieties has been investigated for such activities.
Carbonic Anhydrases: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and obesity. mdpi.comnih.gov While many clinically used CA inhibitors are sulfonamide-based, non-classical inhibitors are also being explored. mdpi.com For instance, pyrazoline derivatives containing a benzenesulfonamide group have been synthesized and shown to inhibit human carbonic anhydrase (hCA) I and II isoenzymes with Kᵢ values in the nanomolar range. nih.gov
Histone Deacetylases: Histone deacetylases are enzymes that remove acetyl groups from lysine residues of histones, leading to chromatin compaction and transcriptional repression. ucl.ac.uk HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov The chemical structures of HDAC inhibitors often feature a zinc-binding group, a linker, and a cap group. nih.gov Although specific data for this compound analogs is scarce, the general structural motifs present in some HDAC inhibitors share some similarities with the subject compound, suggesting a potential, albeit unconfirmed, for interaction.
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a polymodal sensor for various noxious stimuli, including heat, capsaicin, and acidic conditions. nih.govmdpi.com Modulation of the TRPV1 receptor is a therapeutic strategy for pain management and other disorders. nih.gov Both agonists, which can lead to receptor desensitization and an analgesic effect, and antagonists are of therapeutic interest. nih.gov While direct evidence of this compound analogs modulating TRPV1 is not available, the diverse range of chemical structures known to interact with this receptor suggests that novel scaffolds could exhibit activity. Studies on corticosterone have shown its ability to modulate TRPV1 receptor pathways in primary sensory neurons. nih.gov
A significant area of investigation for compounds structurally related to this compound is their interaction with bromodomain-containing proteins. Bromodomain and extra-terminal domain (BET) proteins, such as BRD2, BRD3, and BRD4, are epigenetic readers that recognize acetylated lysine residues on histones and play a critical role in the regulation of gene expression. nih.gov The BET family of proteins has been identified as a therapeutic target in various diseases, including cancer and inflammation. nih.gov
Pyrrolopyridone analogues have been studied for their ability to selectively inhibit the second bromodomain (BD2) of BRD4. nih.gov This selectivity is of interest because the two bromodomains of BET proteins, BD1 and BD2, may have distinct functions. For example, the pan-BD inhibitor ABBV-075, which has a pyrrolopyridone core, has been investigated in clinical trials for various cancers. nih.gov The study of such analogs provides insights into the structure-activity relationships that govern the interaction with bromodomains.
Table 1: Investigated Molecular Targets of Structurally Related Analogs
| Molecular Target Family | Specific Target(s) | Compound Class Investigated | Key Findings |
|---|---|---|---|
| Enzymes | Carbonic Anhydrase I & II | Pyrazoline sulfonamides | Inhibition in the nanomolar range. nih.gov |
| Enzymes | Histone Deacetylases | Various small molecules | Inhibition of HDAC activity. nih.govnih.gov |
| Receptors | TRPV1 | Various small molecules | Agonist and antagonist activity for pain modulation. nih.gov |
Mechanistic Elucidation of Observed Biological Effects
Without established and reproducible biological effects for this compound and its analogs, the elucidation of their mechanism of action remains speculative. Mechanistic studies are contingent on the initial identification of a consistent and measurable biological activity.
Computational and Theoretical Chemistry Studies of 1 6 Nitropyridin 3 Yl Pyrrolidin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.
In 1-(6-nitropyridin-3-yl)pyrrolidin-2-one, the electron-rich pyrrolidinone ring is expected to contribute significantly to the HOMO. Conversely, the highly electron-deficient nitropyridine ring is the primary location of the LUMO. This separation indicates a potential for intramolecular charge transfer and dictates the molecule's behavior as an electrophile or nucleophile in reactions.
| Parameter | Representative Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.5 | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | -2.0 | Represents the energy of the lowest available orbital to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.5 | A larger gap suggests high kinetic stability and lower chemical reactivity. |
Note: The values presented are representative and would be formally determined using a specific DFT method, such as B3LYP with a 6-31G(d,p) basis set.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule on its electron density surface. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red to yellow) correspond to areas of high electron density, which are favorable for electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map would predictably show strong negative potentials around the oxygen atoms of the nitro group and the carbonyl oxygen of the pyrrolidinone ring, as these are the most electronegative atoms. A region of positive potential would be expected around the pyridine (B92270) ring and its associated hydrogen atoms, influenced by the strong electron-withdrawing effect of the nitro group.
| Molecular Region | Expected Electrostatic Potential | Significance |
|---|---|---|
| Oxygen atoms of the Nitro group | Highly Negative | Primary sites for interaction with electrophiles or hydrogen bond donors. |
| Carbonyl Oxygen (Pyrrolidinone) | Negative | A secondary site for electrophilic attack and hydrogen bonding. |
| Pyridine Ring Hydrogens | Positive | Potential sites for interaction with nucleophiles. |
| Nitro-substituted Pyridine Ring | Slightly Positive | Indicates electrophilic character of the aromatic system. |
Analysis of the partial atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the electron distribution. In this compound, the nitrogen atom of the nitro group and the carbon atom of the carbonyl group are expected to carry significant partial positive charges, making them primary electrophilic centers. The oxygen atoms, as previously noted, will bear partial negative charges, marking them as nucleophilic centers. This charge distribution confirms the reactivity patterns predicted by FMO and MEP analyses, highlighting the molecule's electronically distinct regions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. nih.govnih.govscispace.comtandfonline.comtandfonline.com This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target. For this compound, docking simulations could identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex.
The pyrrolidinone scaffold is present in numerous compounds with diverse biological activities, suggesting it could bind to a range of enzymes. nih.govnih.govtandfonline.com A typical docking study would involve placing the compound into the active site of a target protein. The simulation would predict the binding energy (or docking score), with more negative values indicating stronger binding. The analysis would also reveal key interactions, such as hydrogen bonds between the polar nitro or carbonyl groups and amino acid residues like serine, threonine, or lysine, as well as hydrophobic interactions involving the pyridine and pyrrolidinone rings.
| Hypothetical Target Class | Predicted Binding Energy (kcal/mol) | Potential Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase Hinge Region | -7.0 to -9.0 | ASP, LYS, GLU | Hydrogen Bonding with Nitro/Carbonyl groups |
| Protease Active Site | -6.5 to -8.5 | SER, HIS, ASP | Hydrogen Bonding, Pi-Pi stacking with Pyridine ring |
Note: These are hypothetical results to illustrate the output of a molecular docking simulation.
Molecular Dynamics Simulations for Conformational Analysis and Protein Binding
While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. tandfonline.comresearchgate.netmdpi.comacs.org By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can assess the stability of a ligand-protein complex, reveal conformational changes, and analyze the role of surrounding water molecules. tandfonline.commdpi.comacs.org
An MD simulation of this compound bound to a protein target would start with the best pose from molecular docking. Over a simulation period of nanoseconds, the trajectory would be analyzed. A key metric, the Root Mean Square Deviation (RMSD) of the ligand's position, would indicate whether it remains stably bound in the active site. Furthermore, MD can highlight the persistence of hydrogen bonds and other interactions, providing a more rigorous validation of the docking results. The parametrization of molecules with nitro groups can present specific challenges for standard force fields, requiring careful selection or modification to ensure simulation accuracy. researchgate.netnih.gov
In Silico Prediction of Molecular Properties and Bioactivity
Beyond detailed quantum mechanical or simulation-based approaches, a range of computational models exist to rapidly predict a molecule's physicochemical properties and potential bioactivities based on its structure. rsc.orgmdpi.comnih.govnih.gov These predictions are useful for assessing the "drug-likeness" of a compound and for prioritizing it for further study.
For this compound, these tools can calculate properties like lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds. Bioactivity scores can also be predicted, which estimate the likelihood of a molecule acting as a GPCR ligand, ion channel modulator, kinase inhibitor, or other functional class based on its similarity to known active compounds. mdpi.com A molecule with a bioactivity score greater than zero is considered likely to have significant biological activity. mdpi.com
| Property | Predicted Value | Significance |
|---|---|---|
| LogP (Lipophilicity) | ~1.5 | Indicates moderate lipophilicity, often favorable for cell permeability. |
| Topological Polar Surface Area (TPSA) | ~85 Ų | Reflects the polar surface area, influencing membrane transport. |
| Molecular Weight | 207.18 g/mol | Falls within the range typical for small molecule drugs. |
| Number of Rotatable Bonds | 2 | Low number suggests limited conformational flexibility, which can be favorable for binding. |
| Activity Class | Predicted Score | Interpretation |
|---|---|---|
| GPCR Ligand | -0.30 | Likely to be inactive. |
| Ion Channel Modulator | -0.45 | Likely to be inactive. |
| Kinase Inhibitor | 0.15 | Likely to be active. |
| Nuclear Receptor Ligand | -0.10 | Moderately active to inactive. |
| Protease Inhibitor | -0.25 | Likely to be inactive. |
| Enzyme Inhibitor | 0.20 | Likely to be active. |
Note: Bioactivity scores are hypothetical and based on typical predictions for similar heterocyclic structures.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry focused on developing mathematical models that relate the chemical structure of a compound to its biological activity. For novel compounds such as this compound, where experimental data may be limited, QSAR studies offer a valuable predictive tool. These models are instrumental in forecasting the biological effects of untested compounds, thereby guiding synthetic efforts toward molecules with enhanced potency and selectivity.
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on structurally related compounds, such as various pyridine and pyrrolidin-2-one derivatives. These analogous studies provide a framework for understanding the key molecular features that are likely to govern the activity of this specific compound.
A typical QSAR study involves the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several groups:
Topological descriptors: These describe the atomic connectivity within the molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.
Electronic descriptors: These quantify features such as charge distribution and orbital energies.
Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.
Once calculated for a series of related compounds with known biological activities, these descriptors are used to build a mathematical model. Multiple Linear Regression (MLR) is a common technique used for this purpose. The goal is to create a statistically robust equation that can accurately predict the activity of new compounds based on their calculated descriptors.
For instance, in studies of other heterocyclic compounds, descriptors related to the electronic properties of the pyridine ring and the steric bulk of substituents have been shown to be critical for biological activity. The predictive power of a QSAR model is rigorously assessed through various validation techniques to ensure its reliability.
The insights gained from QSAR models can be leveraged in predictive analytics to design new molecules with potentially improved biological profiles. By understanding which structural modifications are likely to enhance activity, medicinal chemists can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.
Hypothetical QSAR Data for Pyrrolidin-2-one Derivatives
To illustrate the application of QSAR, the following interactive table presents hypothetical data for a series of pyrrolidin-2-one derivatives. In this notional dataset, various molecular descriptors are correlated with a hypothetical biological activity.
| Compound | Biological Activity (-logIC50) | LogP | Molecular Weight | Polar Surface Area |
| Derivative 1 | 5.2 | 1.5 | 210 | 65 |
| Derivative 2 | 5.8 | 2.1 | 225 | 70 |
| Derivative 3 | 6.5 | 2.8 | 240 | 75 |
| Derivative 4 | 4.9 | 1.2 | 200 | 60 |
| Derivative 5 | 7.1 | 3.5 | 260 | 80 |
This table demonstrates how variations in physicochemical properties such as lipophilicity (LogP), molecular size (Molecular Weight), and polarity (Polar Surface Area) can influence the biological potency of a compound series. A QSAR model derived from such data could then be used to predict the activity of this compound.
Key Statistical Parameters in QSAR Model Validation
The reliability of a QSAR model is paramount, and it is evaluated using a set of statistical metrics. The following table outlines some of the crucial parameters used in the validation process.
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through cross-validation techniques like leave-one-out. | > 0.5 |
| RMSE (Root Mean Square Error) | Indicates the standard deviation of the residuals (prediction errors). | As low as possible |
These statistical validations ensure that the developed QSAR model is not only descriptive of the training data but also possesses a high degree of predictive accuracy for new, untested compounds. While a specific, validated QSAR model for this compound is not available, the established methodologies provide a clear path for its future computational evaluation.
Advanced Research Applications and Potential Impact of 1 6 Nitropyridin 3 Yl Pyrrolidin 2 One
Role as a Versatile Synthetic Building Block and Synthon in Complex Molecule Synthesis
The structure of 1-(6-Nitropyridin-3-yl)pyrrolidin-2-one makes it a promising and versatile synthetic building block for the construction of more complex molecules. Nitropyridines are recognized as convenient and readily available precursors for a wide array of intricate bioactive compounds, including those with antitumor, antibacterial, and antifungal properties. nih.gov The potent electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring, facilitating nucleophilic substitution reactions. nih.govnih.gov This reactivity allows for the strategic replacement of the nitro group or other leaving groups on the pyridine ring to introduce new functionalities.
For instance, the synthesis of related compounds like 1-(6-nitropyridin-3-yl)piperazine (B1631402) is achieved by reacting 5-bromo-2-nitropyridine (B47719) with piperazine, demonstrating the utility of the nitropyridine scaffold in forming new carbon-nitrogen bonds. chemicalbook.com Similarly, the pyrrolidin-2-one moiety is a foundational structure in numerous biologically active compounds and can be synthesized through various methods, including the lactamization of γ-aminobutyric acid or its derivatives. rdd.edu.iq
The combination of these two rings in one molecule offers multiple reaction sites. The nitropyridine component can serve as an electrophilic partner, while the pyrrolidin-2-one ring can be further functionalized. Research on 1,3-dipolar cycloaddition reactions with nitropyridines has shown their capacity to form condensed pyrrolidine (B122466) ring systems, highlighting the potential of the nitropyridine ring to participate in dearomatization reactions to create complex, saturated heterocyclic structures. nih.gov Therefore, this compound can be envisioned as a synthon for developing novel fused heterocyclic systems or as a scaffold for creating libraries of compounds for drug discovery.
| Precursor Moiety | Type of Reaction | Potential Product Class | Reference |
|---|---|---|---|
| Nitropyridine | Nucleophilic Aromatic Substitution | Substituted Aminopyridines | nih.gov |
| Nitropyridine | 1,3-Dipolar Cycloaddition | Condensed Pyrrolidine/Pyrroline Systems | nih.gov |
| Pyrrolidin-2-one | N-Alkylation/Arylation | N-Substituted Lactams | rdd.edu.iq |
| Nitropyridine | Reduction of Nitro Group | Aminopyridine Derivatives | nih.gov |
Development as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a selective small molecule used to study the function of a specific protein target in biochemical, cellular, or in vivo models. nih.gov The development of such probes is crucial for target identification and validation in drug discovery. nih.govrsc.org While this compound has not been explicitly reported as a chemical probe, its structure possesses features that could be exploited for this purpose.
The pyrrolidine ring is a common scaffold in molecules designed for high target selectivity. researchgate.netnih.gov If this compound is found to bind to a specific biological target, it could be developed into an affinity-based probe. rsc.org This would involve chemically modifying the molecule to incorporate a tag (like biotin) or a photoreactive group. Such a modified probe could then be used to isolate and identify its binding partners from cell lysates, thereby elucidating its mechanism of action. rsc.orgrsc.org
A critical aspect of a reliable chemical probe is the availability of a structurally similar but biologically inactive negative control. nih.gov The synthesis of analogs of this compound, for example by altering the position of the nitro group or the stereochemistry of the pyrrolidinone ring, could yield such a control molecule, strengthening its potential utility in chemical biology research to explore biological pathways.
Contribution to the Understanding of Heterocyclic Compound Bioactivity
The study of hybrid molecules containing multiple bioactive heterocyclic scaffolds is fundamental to advancing the understanding of structure-activity relationships (SAR). nih.gov this compound merges the pyrrolidin-2-one core, a privileged structure in medicinal chemistry, with the nitropyridine system, known for its diverse biological effects. researchgate.netnih.govresearchgate.net
The pyrrolidine scaffold is noted for its three-dimensional structure, which allows for a thorough exploration of pharmacophore space, often leading to potent and selective interactions with biological targets. researchgate.netnih.gov The spatial arrangement of substituents on the pyrrolidine ring can significantly influence its pharmacological profile. nih.gov Pyridine derivatives are also a cornerstone of drug design, exhibiting a vast range of activities from anticancer to antimicrobial. nih.govresearchgate.net The presence and position of functional groups, such as the nitro group, are known to modulate this activity significantly. researchgate.net
| Heterocyclic Scaffold | Associated Biological Activities | Reference |
|---|---|---|
| Pyrrolidine / Pyrrolidin-2-one | Anticancer, Antidiabetic, Anti-inflammatory, CNS diseases | researchgate.netnih.govnih.gov |
| Pyridine / Nitropyridine | Antitumor, Antiviral, Antimalarial, Antimicrobial, Antifungal | nih.govnih.govresearchgate.netchempanda.com |
| Quinolin-4-one (containing Pyrrolidine) | Antitumor | nih.gov |
| Pyrrole-fused Neonicotinoids | Insecticidal | mdpi.com |
Potential for Materials Science Applications
Although the primary interest in scaffolds like nitropyridine and pyrrolidin-2-one lies in medicinal chemistry, their unique electronic and structural properties suggest potential applications in materials science. Pyridine derivatives are utilized in the development of coordination polymers, where they act as ligands to bridge metal centers, allowing for the tuning of the material's structural and magnetic properties. rsc.org
The nitropyridine moiety, with its strong electron-withdrawing nitro group, can create significant dipole moments within a molecule. This "push-pull" electronic character is a key feature in the design of organic optical materials, such as those used for non-linear optics. nih.govchempanda.com Furthermore, some nitropyridine compounds have been investigated as energetic materials due to their high nitrogen and oxygen content and calculated heats of formation. nih.govtandfonline.com
While no specific materials science applications for this compound have been documented, its structure is theoretically amenable to such uses. It could be explored as a building block for novel polymers or as a component in the synthesis of functional dyes or electronic materials, leveraging the distinct properties of its constituent heterocyclic rings. For example, polymers incorporating this molecule could exhibit unique thermal or optical characteristics. mdpi.com
Future Research Horizons for this compound: A Roadmap for Exploration
The chemical scaffold of this compound presents a compelling starting point for novel therapeutic agent development, merging the electronically distinct characteristics of a nitropyridine moiety with the versatile pyrrolidin-2-one core. While specific research on this compound remains nascent, its constituent parts have been extensively featured in a variety of pharmacologically active agents. This article outlines promising future research avenues for this compound, focusing on synthetic diversification, biological screening, and advanced applications in drug discovery and medical imaging.
Q & A
Q. What role does X-ray crystallography play in elucidating the stereoelectronic effects of the nitro group?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and torsion angles between the nitro group and pyrrolidin-2-one ring. Electron density maps (e.g., Hirshfeld surfaces) quantify intermolecular interactions (e.g., C–H···O hydrogen bonds), explaining solid-state stability and reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
